An In-Depth Technical Guide to the Chemical Properties and Stability of 1-tert-Butoxy-4-chlorobenzene
An In-Depth Technical Guide to the Chemical Properties and Stability of 1-tert-Butoxy-4-chlorobenzene
Abstract: This technical guide provides a comprehensive analysis of 1-tert-butoxy-4-chlorobenzene (CAS No. 18995-35-2), a key aromatic ether intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The document delves into its core physicochemical and chemical properties, reactivity profile, and stability under various conditions. Detailed, field-proven protocols for its synthesis and for assessing its stability via forced degradation are presented, supported by logical workflow diagrams. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile compound to leverage its synthetic potential while ensuring process safety and product integrity.
Introduction and Core Molecular Profile
1-tert-Butoxy-4-chlorobenzene is a substituted aromatic ether that serves as a pivotal building block in multi-step organic synthesis. Its molecular architecture, featuring a chloro-substituted benzene ring and a sterically bulky tert-butoxy group, imparts a unique combination of stability and controlled reactivity. The tert-butoxy group often functions as a protecting group for the phenolic hydroxyl, which can be cleaved under specific acidic conditions. Concurrently, the chloro substituent provides a reactive site for nucleophilic aromatic substitution or cross-coupling reactions, making the molecule a versatile precursor for more complex structures.[1][2]
It is critical to distinguish this compound from its straight-chain isomer, 1-(n-butoxy)-4-chlorobenzene (CAS No. 51241-35-1). This guide will focus exclusively on 1-tert-butoxy-4-chlorobenzene (CAS No. 18995-35-2) , as it is more commonly cited as a synthetic intermediate in the preparation of bioactive molecules and advanced polymers.[1][2][3]
Table 1: Compound Identifiers and Key Properties
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 1-chloro-4-[(2-methylpropan-2-yl)oxy]benzene | [1] |
| CAS Number | 18995-35-2 | [4] |
| Molecular Formula | C₁₀H₁₃ClO | [4] |
| Molecular Weight | 184.66 g/mol | [4][5] |
| Appearance | Colorless to pale yellow clear liquid | [1][3][6] |
| Synonyms | tert-Butyl 4-chlorophenyl ether, p-tert-Butoxychlorobenzene |[6][7] |
Physicochemical Characteristics
The physical properties of a synthetic intermediate are paramount as they dictate the conditions required for handling, reaction, purification, and storage. The relatively high boiling point and flash point of 1-tert-butoxy-4-chlorobenzene indicate it is not highly volatile under standard laboratory conditions, simplifying its handling. Its hydrophobic nature, evidenced by its sparse solubility in water and a calculated LogP of ~4.05, is a direct consequence of the butyl ether and chlorobenzene moieties; this necessitates the use of organic solvents for reactions and extractions.[1][6]
Table 2: Summary of Physicochemical Data
| Property | Value | Significance in Application | Source(s) |
|---|---|---|---|
| Boiling Point | 230.9 °C @ 760 mmHg 102-104 °C @ 10 Torr | Facilitates purification via vacuum distillation to separate from non-volatile impurities. | [3][8] |
| Density | 1.055 g/cm³ | Slightly denser than water, which is a key consideration for aqueous work-up and phase separation. | [8][9] |
| Flash Point | 98.4 °C | Classified as a combustible liquid, not flammable. Requires heating to generate a flammable vapor-air mixture. | [8][9] |
| Vapor Pressure | 0.0974 mmHg @ 25 °C | Low volatility reduces inhalation exposure risk at ambient temperatures. | [1][8] |
| Refractive Index | 1.504 - 1.510 | Useful for rapid, non-destructive purity checks during synthesis. | [3][7] |
| Solubility | Sparingly soluble in water; Soluble in common organic solvents. | Dictates choice of solvent for reactions (e.g., DMF, acetone) and extractions (e.g., ethyl acetate). |[1][6] |
Chemical Profile: Reactivity and Stability
The chemical behavior of 1-tert-butoxy-4-chlorobenzene is governed by the interplay between the aromatic ring, the electron-donating tert-butoxy group, and the electron-withdrawing chloro group.
Electronic and Steric Landscape
-
tert-Butoxy Group: As an ether, this group is an activating, ortho, para-director for electrophilic aromatic substitution due to the lone pairs on the oxygen atom. However, its significant steric bulk physically hinders substitution at the ortho positions, making reactions at the para position (relative to the ether) highly favorable. Since the chloro group already occupies this position, further substitution on the ring is directed to the positions ortho to the ether.
-
Chloro Group: The chlorine atom is deactivating yet also an ortho, para-director. Its presence makes the C-Cl bond a potential site for nucleophilic aromatic substitution (under harsh conditions) or, more commonly, transition-metal-catalyzed cross-coupling reactions.
-
Overall Reactivity: The compound is moderately stable under standard conditions but possesses well-defined reactivity pathways.[1][6] It is susceptible to degradation in the presence of strong acids, which can cleave the ether bond to yield 4-chlorophenol and isobutylene derivatives.[1]
Stability Considerations
The primary liability of the molecule is the acid-catalyzed hydrolysis of the tert-butyl ether. This reaction is mechanistically facile because the cleavage results in the formation of a stable tert-butyl carbocation. This inherent instability to strong acids is often exploited intentionally in synthesis for deprotection of the phenolic hydroxyl group. The compound shows good stability towards weak bases, heat, and light, but strong bases at high temperatures could potentially promote nucleophilic substitution of the chlorine.
Synthesis and Purification Workflow
The most common and industrially relevant methods for synthesizing 1-tert-butoxy-4-chlorobenzene involve the formation of the ether linkage from 4-chlorophenol.
Key Synthetic Strategies
-
Williamson Ether Synthesis: This classical method involves the deprotonation of 4-chlorophenol with a strong base (e.g., sodium hydride) to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group from a tert-butyl electrophile (e.g., tert-butyl bromide). The use of polar aprotic solvents like DMF or acetone is crucial to solvate the cation and enhance the nucleophilicity of the phenoxide.[1]
-
Acid-Catalyzed Alkylation with Isobutylene: A more atom-economical approach involves the direct reaction of 4-chlorophenol with isobutylene gas under acidic catalysis (e.g., sulfuric acid).[10] The acid protonates the isobutylene to form the stable tert-butyl carbocation, which is then attacked by the hydroxyl group of 4-chlorophenol. This method avoids the need for strong bases and alkyl halides.
Experimental Protocol: Acid-Catalyzed Synthesis
This protocol is adapted from established industrial methodologies and provides a self-validating workflow where successful phase separation and distillation provide confirmation of reaction completion and purity.[10]
Objective: To synthesize 1-tert-butoxy-4-chlorobenzene from 4-chlorophenol and isobutylene.
Materials:
-
4-chlorophenol (1.0 eq)
-
Toluene (or another suitable organic solvent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.02-0.05 eq)
-
Isobutylene gas
-
5% Sodium Hydroxide solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Catalyst Dissolution: In a reaction vessel equipped with a gas inlet tube, stirrer, and thermometer, dissolve 4-chlorophenol in toluene. Add the catalytic amount of concentrated sulfuric acid and stir until a homogeneous solution is formed.
-
Alkylation: While maintaining the temperature at ambient conditions, slowly bubble isobutylene gas through the solution with vigorous stirring. The molar ratio of isobutylene to 4-chlorophenol should be between 1.2 and 2.0 to ensure complete consumption of the phenol. Monitor the reaction progress via TLC or GC analysis.
-
Reaction Quenching & Work-up: Once the reaction is complete (typically 1-6 hours), transfer the mixture to a separatory funnel.[10]
-
Caustic Wash: Wash the organic layer with a 5% sodium hydroxide solution. Causality Insight: This step is critical to quench the sulfuric acid catalyst and remove any unreacted acidic 4-chlorophenol, which forms the water-soluble sodium 4-chlorophenoxide salt.
-
Neutral Wash: Wash the organic layer with brine until the aqueous layer is neutral. This removes residual sodium hydroxide and reduces the solubility of organic material in the aqueous phase.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to remove the toluene. The resulting crude product can be purified by vacuum distillation to yield pure 1-tert-butoxy-4-chlorobenzene.
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of 1-tert-butoxy-4-chlorobenzene.
Protocol for Stability Assessment
For drug development professionals, understanding a compound's stability is non-negotiable. Forced degradation (stress testing) studies are used to identify potential degradation products and pathways, which informs formulation development and shelf-life determination.
Experimental Protocol: Forced Degradation Study
Objective: To assess the stability of 1-tert-butoxy-4-chlorobenzene under hydrolytic (acidic, basic) and oxidative stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 1-tert-butoxy-4-chlorobenzene in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂.
-
Control: Mix the stock solution with purified water.
-
-
Incubation: Store all solutions at a controlled temperature (e.g., 60 °C) and protect from light.
-
Time-Point Sampling: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Immediately neutralize the acid and base samples to halt further degradation before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV detection).
-
Data Interpretation: Quantify the parent compound's peak area to determine the percentage of degradation. Identify major degradation products by comparing retention times with standards (e.g., 4-chlorophenol) or by using LC-MS for structural elucidation.
Logical Diagram for Stability Analysis
Caption: Decision logic for a forced degradation stability study.
Safety and Handling
While comprehensive toxicity data for 1-tert-butoxy-4-chlorobenzene is limited, its structure suggests prudent handling is required.[1] Halogenated aromatic compounds can cause skin and respiratory irritation.[11] The GHS classification for the related n-butyl isomer indicates it is harmful if swallowed and very toxic to aquatic life.[5]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors. Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from strong acids and oxidizing agents.[7][13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Avoid release into the environment.[8][12]
Applications in Scientific Research
The utility of 1-tert-butoxy-4-chlorobenzene stems from its role as a protected phenol and a functionalized aromatic ring.
-
Pharmaceutical Synthesis: It serves as a precursor for developing bioactive compounds where a phenolic moiety is required in the final target but must be protected during intermediate synthetic steps.[2] Its structure can be incorporated into scaffolds for various therapeutic targets.
-
Agrochemical Development: The chlorophenyl ether structure is common in herbicides and fungicides. This compound provides a building block for creating new agrochemicals with enhanced stability or specific biological activity.[2]
-
Materials Science: It is used in the preparation of specialty polymers and liquid crystals where the bulky tert-butyl group can influence material properties like thermal stability and solubility.[2] It is also a reagent for preparing p-tert-butoxystyrene, a valuable monomer.[3]
References
- Google Patents. (n.d.). CN1603293A - Process for preparing 4-tert-butoxy-chlorobenzene.
-
Sciencelab.com. (n.d.). Material Safety Data Sheet Chlorobenzene MSDS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 303010, 1-Butoxy-4-chlorobenzene. Retrieved from [Link]
-
iChemical. (n.d.). 1-tert-Butoxy-4-chlorobenzene, CAS No. 18995-35-2. Retrieved from [Link]
- Thirumalai, D., & Paramasivan, T. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study.
-
ResearchGate. (2020). (PDF) Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Chlorobenzene. Retrieved from [Link]
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